O-(pent-4-yn-1-yl)hydroxylamine
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Overview
Description
O-(pent-4-yn-1-yl)hydroxylamine: is an organic compound with the molecular formula C5H9NO It is characterized by the presence of a hydroxylamine group attached to a pent-4-yn-1-yl chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of O-(pent-4-yn-1-yl)hydroxylamine typically involves the reaction of hydroxylamine with pent-4-yn-1-ol. The reaction is usually carried out under mild conditions, often in the presence of a base to facilitate the nucleophilic attack of the hydroxylamine on the alkyne group .
Industrial Production Methods: This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive intermediates and products .
Chemical Reactions Analysis
Types of Reactions: O-(pent-4-yn-1-yl)hydroxylamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitroso compounds.
Reduction: It can be reduced to form amines.
Substitution: The hydroxylamine group can participate in substitution reactions, particularly with electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic reagents like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products:
Oxidation: Oximes or nitroso compounds.
Reduction: Amines.
Substitution: Substituted hydroxylamines.
Scientific Research Applications
O-(pent-4-yn-1-yl)hydroxylamine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of oximes and nitroso compounds.
Biology: The compound can be used in the modification of biomolecules, such as the selective modification of DNA bases.
Industry: Used in the synthesis of specialty chemicals and materials
Mechanism of Action
The mechanism of action of O-(pent-4-yn-1-yl)hydroxylamine involves its reactivity with various functional groups. The hydroxylamine group can act as a nucleophile, attacking electrophilic centers in other molecules. This reactivity is utilized in the formation of oximes and nitroso compounds, where the hydroxylamine group reacts with carbonyl compounds to form stable products .
Comparison with Similar Compounds
Hydroxylamine (NH2OH): A simpler analog with similar reactivity but without the pent-4-yn-1-yl chain.
O-(2-propyn-1-yl)hydroxylamine: Another analog with a shorter alkyne chain.
O-(but-3-yn-1-yl)hydroxylamine: Similar structure but with a different alkyne chain length.
Uniqueness: O-(pent-4-yn-1-yl)hydroxylamine is unique due to its specific alkyne chain length, which can influence its reactivity and the types of products formed in chemical reactions. This makes it a valuable compound for specific synthetic applications where the chain length plays a crucial role .
Biological Activity
O-(pent-4-yn-1-yl)hydroxylamine is a compound that has garnered interest due to its unique structural features and potential biological activities. This article presents a comprehensive overview of its biological activity, including mechanisms of action, applications in biochemical research, and comparisons with similar compounds.
Chemical Structure and Properties
This compound is characterized by a hydroxylamine functional group attached to a pent-4-yn-1-yl chain. Its molecular formula is C₅H₉NO, with a molecular weight of approximately 145.6 g/mol. The presence of the alkyne moiety enhances its reactivity, allowing it to participate in various chemical transformations and biological interactions.
The primary mechanism of action for this compound involves its ability to form covalent bonds with nucleophilic sites on proteins and other biomolecules. This interaction can lead to the formation of stable adducts, which may modulate the activity of enzymes and other proteins, making it a valuable tool in biochemical studies.
Key Interactions
- Nucleophilic Attack : The hydroxylamine group can react with carbonyl groups in nucleic acids and proteins, potentially leading to modifications that can alter gene expression and cellular functions.
- Enzyme Modulation : Through covalent bonding, this compound can influence enzyme activity, which is crucial for understanding metabolic pathways and developing therapeutic agents.
Biological Activities
This compound exhibits several notable biological activities:
1. Anticancer Properties
Research indicates that hydroxylamines can induce apoptosis in certain cancer cell lines. This compound has been explored for its potential anti-cancer effects, particularly through its ability to modify DNA and influence cellular signaling pathways.
2. Biochemical Assays
Due to its reactivity, this compound is often employed in biochemical assays aimed at studying nucleic acids and proteins. It has shown promise in conjugating with DNA aldehyde derivatives, demonstrating high coupling efficiency which is critical for various experimental applications.
Comparative Analysis with Similar Compounds
To contextualize the unique properties of this compound, it is useful to compare it with structurally similar compounds:
Compound Name | Structure | Unique Features |
---|---|---|
O-(prop-2-yn-1-yl)hydroxylamine hydrochloride | C₃H₆ClNO | Shorter alkyne chain |
O-(but-2-en-1-yl)hydroxylamine hydrochloride | C₄H₉ClNO | Contains a double bond instead of a triple bond |
O-(butanoyl)hydroxylamine hydrochloride | C₄H₉ClNO | Features an acyl group instead of an alkyne |
This compound stands out due to its specific alkyne structure, which enhances its reactivity compared to other hydroxylamines. This structural feature allows for distinct chemical behaviors and interactions, making it particularly useful in organic synthesis and biochemical applications.
Case Studies
Several studies have examined the biological activity of this compound:
Study 1: Anticancer Activity
A study reported that treatment with this compound led to significant apoptosis in specific cancer cell lines. The mechanism was linked to DNA modification and subsequent cellular stress responses.
Study 2: Enzyme Inhibition
Another investigation focused on the compound's ability to inhibit specific enzymes involved in metabolic pathways. Results indicated that the compound could effectively modulate enzyme activity through covalent interactions.
Properties
Molecular Formula |
C5H9NO |
---|---|
Molecular Weight |
99.13 g/mol |
IUPAC Name |
O-pent-4-ynylhydroxylamine |
InChI |
InChI=1S/C5H9NO/c1-2-3-4-5-7-6/h1H,3-6H2 |
InChI Key |
JAFCRLMYPPBVMU-UHFFFAOYSA-N |
Canonical SMILES |
C#CCCCON |
Origin of Product |
United States |
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